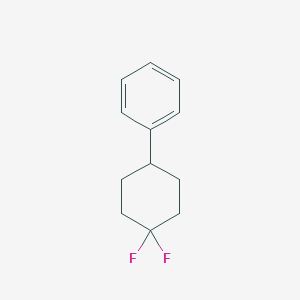

(4,4-Difluorocyclohexyl)benzene

Vue d'ensemble

Description

(4,4-Difluorocyclohexyl)benzene is a useful research compound. Its molecular formula is C12H14F2 and its molecular weight is 196.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(4,4-Difluorocyclohexyl)benzene is a compound that has garnered attention in various fields due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with two fluorine atoms at the 4-position and a phenyl group. This structure contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can interact with receptors, potentially altering signal transduction pathways critical for cellular communication.

Research indicates that this compound can influence several biochemical processes:

- Cytochrome P450 Interaction : Similar to other aromatic compounds, it is likely to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .

- Oxidative Stress Response : The compound may modulate the expression of genes involved in oxidative stress responses, thereby influencing cellular health and longevity.

Cellular Effects

The compound's effects on cellular functions are significant:

- Cell Signaling Pathways : It has been shown to impact key signaling pathways associated with growth factors and cytokines.

- Gene Expression Modulation : Studies suggest alterations in gene expression profiles related to inflammation and cell survival mechanisms.

Metabolic Pathways

Metabolism of this compound involves several pathways:

- Phase I Metabolism : Primarily through oxidation by cytochrome P450 enzymes, leading to the formation of reactive metabolites.

- Phase II Conjugation : Potential conjugation reactions may occur, enhancing water solubility and facilitating excretion.

Dosage Effects in Animal Models

Research on animal models has demonstrated that the biological effects of this compound vary significantly with dosage:

- Low Doses : Minimal observable effects on cellular metabolism.

- High Doses : Significant alterations in metabolic functions and potential toxicity observed, including organ damage .

Case Studies

Several studies have explored the biological activity of this compound:

- Pharmacokinetic Studies : A study indicated that compounds featuring a 4,4-difluorocyclohexyl residue showed a 2–3-fold loss of potency compared to their cyclohexyl counterparts in inhibiting Janus Kinase 3 (JAK3), highlighting the significance of structural modifications on biological activity .

- Toxicological Assessments : Investigations into the toxicological profiles revealed potential risks associated with high concentrations leading to oxidative stress markers in various tissues .

Summary Table of Biological Activities

Applications De Recherche Scientifique

Drug Development

The compound has been investigated for its potential in drug development, particularly as a building block in the synthesis of biologically active molecules. For instance, derivatives like N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide have shown promise due to their unique structural features that allow interaction with specific biological targets, such as enzymes involved in signaling pathways.

Liquid Crystal Displays (LCDs)

(4,4-Difluorocyclohexyl)benzene derivatives have been identified as suitable components for liquid crystal mixtures used in LCD technologies. These compounds can enhance the performance of super twisted nematic (STN) and thin-film transistor (TFT) displays due to their favorable electro-optical properties .

Metal-Organic Frameworks (MOFs)

The compound can serve as a linker in the synthesis of metal-organic frameworks (MOFs), which are utilized for gas storage and separation technologies. Its unique structure facilitates the functionalization of these materials, enhancing their performance in applications such as hydrogen storage .

Synthesis and Characterization

A study focused on synthesizing this compound derivatives highlighted the use of various spectroscopic techniques (NMR, mass spectrometry) for confirming structure and purity post-synthesis. The research emphasized the importance of optimizing reaction conditions to achieve high yields of desired products .

In a pharmacological study, the biological activity of N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide was assessed against cancer cell lines. Results indicated significant inhibitory effects on cell proliferation, suggesting its potential as an anticancer agent.

Data Table: Summary of Applications

Propriétés

IUPAC Name |

(4,4-difluorocyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2/c13-12(14)8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYLYWFVRSMIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.